3-chloro-N-(3-methylbenzyl)benzamide
Description
3-Chloro-N-(3-methylbenzyl)benzamide is a substituted benzamide derivative characterized by a 3-chlorophenyl group attached to the benzamide core and a 3-methylbenzyl substituent on the amide nitrogen. Benzamide derivatives are widely studied for their pharmacological relevance, including anti-inflammatory, antimicrobial, and neuropharmacological activities . The chlorine atom at the meta position and the 3-methylbenzyl group likely influence its electronic properties, solubility, and biological interactions, as observed in structurally similar compounds .
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
3-chloro-N-[(3-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-4-2-5-12(8-11)10-17-15(18)13-6-3-7-14(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
PSBHWAJFVJAKRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Pharmacokinetics
- N-(3-Chlorophenethyl)Benzamide Derivatives : Substitution with a 2-phenylethylamine chain (as in chloramphenicol analogs) improves antibacterial activity but reduces solubility compared to 3-methylbenzyl-substituted benzamides .
- 3-Chloro-N-(2-Hydroxyethyl)Benzamide (32) : The hydroxyethyl group enhances hydrophilicity (logP = 1.2 vs. 2.8 for 3-methylbenzyl analogs), impacting bioavailability .
Key Data Tables
Table 1: Comparative Anti-Inflammatory Activity of Benzamide Derivatives
Table 2: Pharmacokinetic Properties
| Compound | logP | Solubility (mg/mL) | BBB Permeability | Reference |
|---|---|---|---|---|
| This compound* | ~2.8 | <0.1 | Moderate | — |
| JNJ-63533054 | 3.1 | 0.05 | High | |
| 3-Chloro-N-(2-Hydroxyethyl)Benzamide | 1.2 | 1.5 | Low |
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